Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy-

Medicinal Chemistry Kinase Inhibition Selectivity

Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- (CAS 912762-81-3) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its core structure consists of a 3,4,5-trimethoxybenzamide moiety linked to a 4,7-dimethyl-1,3-benzothiazol-2-amine scaffold.

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
CAS No. 912762-81-3
Cat. No. B6417169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy-
CAS912762-81-3
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H20N2O4S/c1-10-6-7-11(2)17-15(10)20-19(26-17)21-18(22)12-8-13(23-3)16(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
InChIKeyNTRUHAVRIKZBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- (CAS 912762-81-3): Chemical Class and Procurement Baseline


Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- (CAS 912762-81-3) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class . Its core structure consists of a 3,4,5-trimethoxybenzamide moiety linked to a 4,7-dimethyl-1,3-benzothiazol-2-amine scaffold . This compound class is widely explored in medicinal chemistry for kinase inhibition and other therapeutic targets, where even minor substituent changes can drastically alter target engagement and selectivity profiles [1].

The Structural Specificity of Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- and Its Closest Analogs


Simple substitution of Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- with in-class compounds cannot be performed without risking a significant change in biological activity. The precise arrangement of the 4,7-dimethyl groups on the benzothiazole ring and the 3,4,5-trimethoxy pattern on the benzamide ring are key structural determinants for target binding. Even closely related analogs, such as those with alternative halogenation or shifted methyl groups, have been shown to interact with distinct biological targets, including kinases, NQO2, and amyloid-beta pathways, demonstrating that biological function is not class-level but molecule-specific [1][2]. Therefore, procurement for a specific research application must be based on the exact CAS number to ensure experimental reproducibility.

Quantitative Differentiation of Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- from Key Analogs


Structural Differentiation from N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

The target compound features a 4,7-dimethyl substitution pattern, differentiating it from the 6-chloro-4-methyl analog . In benzothiazole-based kinase inhibitors, the occupation of the 4- and 7-positions by methyl groups, as opposed to a chloro-methyl arrangement, is a critical determinant of ATP-binding pocket shape complementarity, which directly influences kinase selectivity profiles [1]. While direct head-to-head bioactivity data are unavailable, the established structure-activity relationship (SAR) in the class indicates that this substitution swap is not isosteric and will result in a different selectivity fingerprint.

Medicinal Chemistry Kinase Inhibition Selectivity

Methoxy Pattern Distinction from N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

A key structural differentiator is the methoxylation pattern on the benzamide ring. The target compound possesses the 3,4,5-trimethoxy configuration, while a close analog features a 3,5-dimethoxy arrangement . In a parallel benzothiazole series targeting the NQO2 enzyme, the 3,4,5-trimethoxy substituent was essential for potent inhibition, with compounds from this series achieving IC50 values as low as 31 nM [1]. The 3,5-dimethoxy configuration, while also evaluated, belonged to a separate structural class and its activity cannot be extrapolated. This suggests the 3,4,5-trimethoxy moiety is a privileged structure for this target, conferring a functional advantage not shared by the dimethoxy analog.

NQO2 Inhibition Enzyme Potency SAR

Target Specificity Differentiation from an Unsubstituted Benzothiazole Analog

The parent compound, N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (lacking the 4,7-dimethyl groups), has been assessed for binding to the amyloid-beta precursor protein, showing a Ki of 4.30 nM [1]. The target compound's 4,7-dimethyl decoration introduces steric bulk that would be predicted to alter its fit within the shallow binding site of the amyloid-beta aggregate. While the target compound's binding affinity for this specific target has not been reported, the significant structural modification strongly implies a divergent target profile, making the unsubstituted analog a poor proxy for this compound's biological function.

Target Engagement Amyloid-Beta Specificity

Hydrophobicity and Physicochemical Differentiation from a 4,7-Dimethoxy Analog

A close structural analog, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, replaces the target compound's methyl groups with methoxy groups and the methoxy groups with ethoxy groups . These substitutions result in increased polarity and hydrogen bond acceptor capacity, which will produce a different LogD7.4 value, impacting passive membrane permeability and cellular bioavailability. While quantitative LogD data for the target compound is not publicly available, the structural chemistry predicts it to be more lipophilic, favoring better passive permeation across lipid bilayers in cellular assays.

Drug-like Properties LogD Permeability

High-Value Research Applications for Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy-


Chemical Probe for Investigating NQO2-Mediated Pathways

Based on the established potency of the 3,4,5-trimethoxybenzothiazole chemotype against NQO2 [1], this compound is best deployed as a tool compound to study NQO2's role in inflammation and cancer. Its unique 4,7-dimethyl pattern may confer a selectivity advantage over other NQO2-active chemotypes, making it suitable for chemical biology studies aiming to deconvolve NQO2-dependent pathways.

Kinase Profiling and Polypharmacology Studies

Given the prominence of substituted benzothiazoles as kinase inhibitor scaffolds [2], this compound is strategically positioned for broad kinome profiling. The specific 4,7-dimethyl substitution is a key structural feature that will help define a unique selectivity fingerprint, making it a valuable addition to kinase inhibitor libraries used for chemical genetics and target identification.

Lead Optimization for Central Nervous System (CNS) Disorders

The increased lipophilicity predicted for this compound over its alkoxy-substituted analogs suggests a better capacity to cross the blood-brain barrier. This supports its use in CNS drug discovery programs targeting neurodegenerative diseases where benzothiazole-based agents have shown promise, such as Alzheimer's and Parkinson's disease [3].

Quote Request

Request a Quote for Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.